MK-212 hydrochloride

Descripción general

Descripción

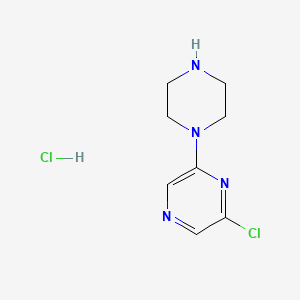

MK-212 hydrochloride, also known as 2-chloro-6-piperazin-1-ylpyrazine hydrochloride, is a compound with the molecular formula C8H12Cl2N4 . It is a 5-HT2C agonist that may possess antipsychotic activity and mainly functions as an anti-stress treatment when ingested .

Molecular Structure Analysis

The molecular weight of MK-212 hydrochloride is 235.11 g/mol . The IUPAC name is 2-chloro-6-piperazin-1-ylpyrazine hydrochloride . The InChIKey is PFIZGLUIYAZQFU-UHFFFAOYSA-N .Chemical Reactions Analysis

MK-212 hydrochloride is a 5-HT receptor agonist and displays selectivity for 5-HT 2C over 5-HT 2A .Physical And Chemical Properties Analysis

MK-212 hydrochloride is slightly soluble in water . Its predicted properties include a water solubility of 1.03 mg/mL, a logP of 0.97, a pKa (Strongest Basic) of 8.73, a hydrogen acceptor count of 4, a hydrogen donor count of 1, a polar surface area of 41.05 Å2, a refractivity of 53.11 m3·mol-1^, and a polarizability of 19.72 Å^3 .Aplicaciones Científicas De Investigación

Neuroscience

MK-212 hydrochloride is a potent and selective agonist of the serotonin (5-HT) receptor subtype 5-HT2C . It has been used in neuroscience research to study the role of 5-HT2C receptors in various neurological and psychiatric disorders .

Application

MK-212 hydrochloride has been used to study its effects on anxiety and locomotor activity .

Method of Application

In one experiment, male Wistar rats were exposed to the elevated plus-maze (EPM) following intraperitoneal injections of MK-212 at doses of 1.0, 2.0, or 4.0 mg/kg .

Results

The intermediate dose of MK-212 (2.0 mg/kg) reduced open-arm exploration without significantly affecting the number of closed-arm entries. This behavioral profile, consistent with a selective anxiogenic effect in the EPM, was dose-dependently prevented by ritanserin microinfusion into the basolateral amygdala .

Behavioral Neuroscience

MK-212 hydrochloride has been used in behavioral neuroscience to study its effects on behavior .

Application

MK-212 hydrochloride has been used to study its effects on anxiety and locomotor activity in animal models .

Method of Application

In one study, rats were exposed to the elevated plus-maze (EPM) and the open-field arena following intraperitoneal injections of MK-212 .

Results

The highest dose of MK-212 (4.0 mg/kg) induced motor-suppressant effects in both EPM and open-field arena. The intermediate dose of the drug (2.0 mg/kg) reduced open-arm exploration without significantly affecting the number of closed-arm entries .

Addiction Research

MK-212 hydrochloride has been used in addiction research .

Application

MK-212 hydrochloride has been used to study its effects on cocaine-seeking behavior in rats .

Method of Application

In one study, MK-212 was administered at doses of 0.32, 0.56, or 1 mg/kg to study its effects on cocaine-primed reinstatement of cocaine-seeking behavior .

Results

MK-212 was found to reduce cocaine-primed reinstatement of cocaine-seeking behavior in rats .

Pharmacology

MK-212 hydrochloride is a serotonin agonist . It promotes the secretion of serum prolactin and cortisol in humans . In an experiment performed by Clineschmidt and colleagues, they dosed mice with varying concentrations of MK-212, and observed its effects . The result correlated very well to binding of indolealkylamine receptors, such as the serotonin and tryptamine receptors .

Psychopharmacology

MK-212 hydrochloride has been used in psychopharmacology to study its effects on anxiety and locomotor activity . In one study, rats were exposed to the elevated plus-maze (EPM) and the open-field arena following intraperitoneal injections of MK-212 . The highest dose of MK-212 (4.0 mg/kg) induced motor-suppressant effects in both EPM and open-field arena .

Clinical Research

MK-212 hydrochloride has been used in trials studying the treatment of Alcoholism . In these studies, the effects of MK-212 on alcohol consumption and craving were examined .

Biochemistry

MK-212 hydrochloride is a 5-HT receptor agonist; it displays selectivity for 5-HT 2C over 5-HT 2A (IC 50 values are 0.028 and 0.42 μ M for human 5-HT 2C and 5-HT 2A receptors expressed in HEK293 cells respectively) .

Molecular Biology

MK-212 hydrochloride is a serotonin agonist. It promotes the secretion of serum prolactin and cortisol in humans . In an experiment performed by Clineschmidt and colleagues, they dosed mice with varying concentrations of MK-212, and observed its effects .

Physiology

MK-212 increases anxiety and decreases locomotor activity. The anxiogenic-like profile of 5-HT2 receptor activation is prevented by the blockade of 5-HT2 receptors within the basolateral amygdala (BLA), which does not have an effect by itself upon basal anxiety levels triggered by the elevated plus-maze .

Pathology

MK-212 hydrochloride has been used in trials studying the treatment of Alcoholism . In these studies, the effects of MK-212 on alcohol consumption and craving were examined .

Safety And Hazards

MK-212 hydrochloride is toxic if swallowed and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is recommended to wash skin thoroughly, rinse eyes with plenty of water, and seek medical advice immediately .

Propiedades

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZGLUIYAZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64022-27-1 (Parent) | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60210668 | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-212 hydrochloride | |

CAS RN |

61655-58-1, 67250-10-6 | |

| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)